Diethyl ethyl(1-methylbutyl)malonate

Description

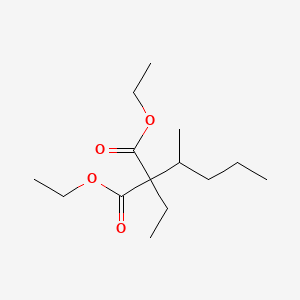

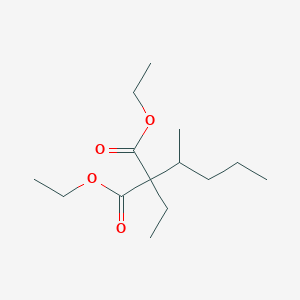

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

diethyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXGSMUGOJNHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | diethyl malonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diethyl_malonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021863 | |

| Record name | Diethyl propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour | |

| Record name | Propanedioic acid, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl malonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

200 °F (93 °C) (open cup), 85 °C c.c. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol) | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056 | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.52 (Air = 1), Relative vapor density (air = 1): 5.52 | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36 | |

| Record name | Ethyl malonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Clear, colorless liquid | |

CAS No. |

105-53-3 | |

| Record name | Diethyl malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL MALONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53A58PA183 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-50 °C | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Physical and chemical properties of Diethyl ethyl(1-methylbutyl)malonate

Core Technical Guide: Diethyl ethyl(1-methylbutyl)malonate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 76-72-2) is a substituted diethyl malonate ester recognized for its role as a versatile building block in advanced organic synthesis.[1][2] Its molecular structure, featuring a quaternary carbon substituted with an ethyl group, a 1-methylbutyl (sec-pentyl) group, and two ethyl ester functionalities, makes it a valuable precursor for creating complex molecules with branched-chain architectures.[2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic characterization, and key applications relevant to the pharmaceutical and chemical industries.

Physical and Chemical Properties

The fundamental physicochemical data for this compound are essential for its proper handling, storage, and application in synthetic chemistry. A summary of these properties is presented below.

Table 1: Identifiers and Physicochemical Properties of this compound

| Identifier | Value | Reference |

| CAS Number | 76-72-2 | [4][5][6][7] |

| Molecular Formula | C₁₄H₂₆O₄ | [1][4][6][7] |

| Molecular Weight | 258.35 g/mol | [4][6][8] |

| IUPAC Name | diethyl 2-ethyl-2-(1-methylbutyl)propanedioate | [8][9][10] |

| Synonyms | Ethyl(1-methylbutyl)malonic acid diethyl ester, NSC 10824 | [4][5][6][7] |

| Appearance | Colorless to pale yellow liquid | [1][6][7] |

| Boiling Point | 267.6 °C at 760 mmHg | [4][6] |

| Density | 0.967 g/cm³ | [4][6] |

| Refractive Index | 1.44 | [4][6] |

| Flash Point | 114.2 °C | [4][6] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. Insoluble in water. | [4][6][9][11] |

| Storage | Store in a refrigerator or at 0-8°C in a cool, dry place. | [1][4][9] |

Experimental Protocols: Synthesis

The primary route for synthesizing this compound is the malonic ester synthesis, which involves the sequential alkylation of a malonic ester.[6][12][13] The process begins with the ethylation of diethyl malonate, followed by the introduction of the 1-methylbutyl group.

Classical Synthesis via Sequential Alkylation

This standard laboratory procedure uses sodium ethoxide as the base to deprotonate the malonic ester, forming a nucleophilic enolate that subsequently reacts with an alkyl halide.[6][14]

Step 1: Synthesis of Diethyl Ethylmalonate

-

Preparation of Sodium Ethoxide: In a flame-dried, round-bottom flask equipped with a reflux condenser and dropping funnel under an inert atmosphere, carefully dissolve sodium metal (1.0 eq.) in absolute ethanol. Allow the reaction to proceed until all the sodium has dissolved.

-

Enolate Formation: Cool the freshly prepared sodium ethoxide solution. Add diethyl malonate (1.0 eq.) dropwise with constant stirring.[6]

-

Alkylation: To the resulting enolate solution, add ethyl bromide (1.05 eq.) dropwise. The reaction is exothermic and may require cooling to maintain control.[15]

-

Work-up and Purification: Once the reaction is complete (monitored by TLC or GC), neutralize the mixture. Remove the ethanol via distillation. Add water to dissolve the sodium bromide byproduct and separate the organic layer. The crude diethyl ethylmalonate is then purified by vacuum distillation.[6][14]

Step 2: Synthesis of this compound

-

Enolate Formation: Prepare a fresh solution of sodium ethoxide in absolute ethanol as described in Step 1. To this solution, add the purified diethyl ethylmalonate (1.0 eq.) from the previous step dropwise to form the corresponding enolate.[6]

-

Alkylation: Add 2-bromopentane (1.05 eq.) dropwise to the enolate solution.[6] Reflux the mixture with stirring to drive the reaction to completion. The progress should be monitored by TLC or GC.

-

Work-up and Final Purification: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[14] Filter the drying agent and concentrate the solution. The final product, this compound, is purified by fractional distillation under reduced pressure to separate it from any unreacted starting materials or byproducts.[6][14]

Synthesis Workflow Diagram

The logical workflow for the sequential alkylation synthesis is illustrated below.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through standard spectroscopic techniques. While detailed spectra are best obtained experimentally, the expected characteristics are as follows:

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, characteristic absorption band for the C=O stretching vibration of the ester groups in the region of 1730-1750 cm⁻¹. Additional bands corresponding to C-H and C-O stretching will also be present.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide detailed structural information. It is expected to show characteristic signals for the two diethyl ester groups (a triplet for the -CH₃ and a quartet for the -OCH₂-), along with distinct signals corresponding to the protons of the ethyl and the 1-methylbutyl groups attached to the alpha-carbon.[16]

-

¹³C NMR: The carbon NMR spectrum will display unique peaks for each carbon atom in the molecule, including the carbonyl carbons of the ester groups, the carbons of the two ethyl ester groups, and the carbons of the ethyl and 1-methylbutyl substituents.[16]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (258.35 g/mol ). The fragmentation pattern would likely show characteristic losses of ethoxy groups (-OCH₂CH₃) and fragments corresponding to the alkyl substituents.[8][16]

Reactivity and Applications

This compound is a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical sectors.[1][3][9]

-

Pharmaceutical Synthesis: Its most notable application is as a direct precursor in the synthesis of barbiturates.[6] Through a condensation reaction with urea in the presence of a strong base like sodium ethoxide, it forms the barbiturate ring structure.[6][17] This makes it a critical intermediate for producing certain sedative and anticonvulsant drugs.

-

Agrochemicals: The compound is utilized in the formulation of effective crop protection agents.[1]

-

Flavor and Fragrance: Due to its ester nature, it is reported to have a fruity odor and finds use as a flavoring agent or fragrance component in cosmetics and other scented products.[1][7][9]

-

Advanced Synthesis: The molecule serves as a building block for creating complex structures through reactions like hydrolysis, further alkylation, and condensation.[3][5] Its chiral center also makes it a candidate for asymmetric synthesis to produce enantiomerically pure compounds, which is crucial for developing stereospecific drugs.[5][18]

-

Polymer Science: Derivatives of this compound can be used in the synthesis of specialty polymers, potentially enhancing material properties like thermal stability.[18]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | RUO [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. lookchem.com [lookchem.com]

- 5. Buy this compound | 76-72-2 [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. CAS 76-72-2: 1,3-Diethyl 2-ethyl-2-(1-methylbutyl)propaned… [cymitquimica.com]

- 8. This compound | C14H26O4 | CID 95450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. Buy Online CAS Number 76-72-2 - TRC - this compound | LGC Standards [lgcstandards.com]

- 11. chembk.com [chembk.com]

- 12. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 13. quora.com [quora.com]

- 14. benchchem.com [benchchem.com]

- 15. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. benchchem.com [benchchem.com]

- 17. CN105541731A - Method for preparing 5-ethyl-5-(1-methylbutyl)malonylurea - Google Patents [patents.google.com]

- 18. nbinno.com [nbinno.com]

Technical Guide: Synthesis and Characterization of Diethyl 2-ethyl-2-(pentan-2-yl)propanedioate

Document ID: TG-DEPP-20251224 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis and physicochemical characterization of Diethyl 2-ethyl-2-(pentan-2-yl)propanedioate (CAS No. 76-72-2). This disubstituted malonic ester is a potential building block in organic synthesis. This document details the experimental protocol for its preparation via a sequential malonic ester synthesis, presents its key characterization data in structured tables, and includes a workflow diagram for the synthetic process. The information is intended to support researchers in the synthesis, identification, and utilization of this compound.

Compound Identification

IUPAC Name: Diethyl 2-ethyl-2-(pentan-2-yl)propanedioate[1][2] Synonyms: Diethyl ethyl(1-methylbutyl)malonate, Propanedioic acid, ethyl(1-methylbutyl)-, diethyl ester[1] CAS Number: 76-72-2[1] Molecular Formula: C₁₄H₂₆O₄[1][3] Molecular Weight: 258.35 g/mol [1][3] Chemical Structure:

Source: PubChem CID 95450

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of the title compound. While direct experimental spectra are proprietary, the data presented includes values from public databases and predicted values based on the compound's structure.

Table 1: Physical Properties

| Property | Value | Source |

| Physical State | Liquid | Assumed |

| Boiling Point | 260 °C at 766 mmHg | SpectraBase |

| Molecular Weight | 258.35 g/mol | PubChem |

| Exact Mass | 258.183109 g/mol | PubChem[1] |

Table 2: Mass Spectrometry (Electron Ionization)

| Feature | Value | Source |

| Major m/z Peaks | ||

| Base Peak (Top) | 188 | PubChem[1] |

| 2nd Highest Peak | 142 | PubChem[1] |

| 3rd Highest Peak | 173 | PubChem[1] |

Table 3: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| O-CH₂-CH₃ (Ester Ethyls) | ~4.1 | Quartet (q) | 4H |

| O-CH₂-CH₃ (Ester Ethyls) | ~1.2 | Triplet (t) | 6H |

| α-CH₂-CH₃ (Alpha Ethyl) | ~1.9 | Quartet (q) | 2H |

| α-CH₂-CH₃ (Alpha Ethyl) | ~0.8 | Triplet (t) | 3H |

| CH₃ (Terminal, pentan-2-yl) | ~0.9 | Triplet (t) | 3H |

| CH₂ (pentan-2-yl) | ~1.2-1.4 | Multiplet (m) | 4H |

| CH (pentan-2-yl) | ~1.8 | Multiplet (m) | 1H |

| CH₃ (on CH, pentan-2-yl) | ~0.85 | Doublet (d) | 3H |

| Note: This data is based on expected values for the structure.[4] |

Table 4: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Ester Carbonyls) | ~170 |

| Cα (Quaternary Center) | ~58-60 |

| O-CH₂ (Ester Ethyls) | ~61 |

| CH (pentan-2-yl) | ~38-40 |

| CH₂ (pentan-2-yl) | ~28-35 |

| α-CH₂ (Alpha Ethyl) | ~25-28 |

| CH₃ (Ester Ethyls) | ~14 |

| CH₃ (on CH, pentan-2-yl) | ~15-18 |

| CH₃ (Terminal, pentan-2-yl) | ~14 |

| α-CH₂-CH₃ (Alpha Ethyl) | ~8-10 |

| Note: This data is based on expected values for the structure.[4] |

Table 5: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2960-2870 | C-H stretch (alkane) |

| ~1735 | C=O stretch (ester) |

| ~1460, 1380 | C-H bend (alkane) |

| ~1250-1100 | C-O stretch (ester) |

| Note: This data represents typical wavenumbers for the functional groups present. |

Experimental Protocols

The synthesis of Diethyl 2-ethyl-2-(pentan-2-yl)propanedioate is achieved via a sequential dialkylation of diethyl malonate, a classic method known as the malonic ester synthesis.

Synthesis of Diethyl 2-ethyl-2-(pentan-2-yl)propanedioate

This procedure involves two sequential alkylation steps. First, diethyl malonate is alkylated with 2-bromopentane. The resulting mono-alkylated product is then isolated and subsequently alkylated with ethyl bromide.

Reagents and Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Absolute Ethanol (anhydrous)

-

2-Bromopentane

-

Ethyl bromide

-

Diethyl ether

-

Dilute Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flasks, reflux condenser, addition funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Step 1: First Alkylation (Introduction of the pentan-2-yl group)

-

Base Preparation: In a flame-dried three-necked flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide (1.05 equivalents) in absolute ethanol.

-

Enolate Formation: Cool the sodium ethoxide solution to 0-5 °C using an ice bath. Add diethyl malonate (1.0 equivalent) dropwise via the addition funnel with vigorous stirring.

-

Alkylation: After the addition is complete, add 2-bromopentane (1.0 equivalent) dropwise, maintaining the low temperature. Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/GC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize with dilute HCl. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the aqueous residue, add deionized water and extract three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude Diethyl 2-(pentan-2-yl)propanedioate. This intermediate should be purified by vacuum distillation before proceeding.

Step 2: Second Alkylation (Introduction of the ethyl group)

-

Base Preparation: Prepare a fresh solution of sodium ethoxide (1.05 equivalents) in absolute ethanol in a setup identical to Step 1.

-

Enolate Formation: Cool the base solution and add the purified Diethyl 2-(pentan-2-yl)propanedioate (1.0 equivalent) from the previous step dropwise.

-

Alkylation: Add ethyl bromide (1.1 equivalents) dropwise to the enolate solution. After the addition, heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC or GC.

-

Work-up and Purification: Follow the same work-up and extraction procedure as described in Step 1 (points 4 and 5). The final crude product is then purified by vacuum distillation to yield Diethyl 2-ethyl-2-(pentan-2-yl)propanedioate as a colorless liquid.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be recorded on a spectrometer (e.g., 300 or 400 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The liquid sample can be analyzed neat as a thin film between NaCl or KBr plates.

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) can be performed, often coupled with Gas Chromatography (GC-MS), to determine the molecular weight and fragmentation pattern of the compound.

Workflow and Pathway Visualizations

The following diagrams illustrate the key workflows for the synthesis and characterization of the title compound.

References

- 1. This compound | C14H26O4 | CID 95450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. diethyl 2-ethyl-2-pentan-2-ylpropanedioate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Buy Online CAS Number 76-72-2 - TRC - this compound | LGC Standards [lgcstandards.com]

- 4. benchchem.com [benchchem.com]

Spectroscopic Profile of Diethyl ethyl(1-methylbutyl)malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Diethyl ethyl(1-methylbutyl)malonate (CAS No. 76-72-2), a key intermediate in organic synthesis. This document presents available spectroscopic information for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy. While experimentally obtained quantitative data for ¹H and ¹³C NMR are not publicly available in detail, this guide includes predicted spectral data based on the compound's structure and comparison with analogous molecules. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

This compound, with the molecular formula C₁₄H₂₆O₄, is a disubstituted derivative of diethyl malonate. Its structure consists of a central malonic ester core substituted with both an ethyl and a 1-methylbutyl group.

| Property | Value |

| IUPAC Name | diethyl 2-ethyl-2-(pentan-2-yl)propanedioate |

| Molecular Formula | C₁₄H₂₆O₄ |

| Molecular Weight | 258.35 g/mol |

| CAS Number | 76-72-2 |

Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and integrations for this compound. These predictions are based on standard chemical shift values and the electronic environment of the protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.20 | Quartet | 4H | -O-CH₂ -CH₃ (ester ethyl groups) |

| ~ 1.90 | Multiplet | 2H | -CH₂ -CH₃ (malonate ethyl group) |

| ~ 1.80 | Multiplet | 1H | -CH (CH₃)-CH₂-CH₂-CH₃ (1-methylbutyl group) |

| ~ 1.25 | Triplet | 6H | -O-CH₂-CH₃ (ester ethyl groups) |

| ~ 1.10 - 1.40 | Multiplet | 4H | -CH(CH₃)-CH₂ -CH₂ -CH₃ (1-methylbutyl group) |

| ~ 0.90 | Doublet | 3H | -CH(CH₃ )-CH₂-CH₂-CH₃ (1-methylbutyl group) |

| ~ 0.85 | Triplet | 3H | -CH₂-CH₃ (malonate ethyl group) |

| ~ 0.85 | Triplet | 3H | -CH(CH₃)-CH₂-CH₂-CH₃ (1-methylbutyl group) |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized below. These values are estimated based on the carbon types and their neighboring functional groups.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 171 | C =O (Ester carbonyls) |

| ~ 61 | -O-CH₂ -CH₃ (Ester ethyl groups) |

| ~ 58 | Quaternary C |

| ~ 40 | -CH (CH₃)- (1-methylbutyl group) |

| ~ 35 | -CH₂ -CH₂-CH₃ (1-methylbutyl group) |

| ~ 25 | -CH₂ -CH₃ (Malonate ethyl group) |

| ~ 23 | -CH₂-CH₂ -CH₃ (1-methylbutyl group) |

| ~ 17 | -CH₃ (1-methylbutyl group) |

| ~ 14 | -O-CH₂-CH₃ (Ester ethyl groups) |

| ~ 14 | -CH(CH₃)-CH₂-CH₂-CH₃ (1-methylbutyl group) |

| ~ 8 | -CH₂-CH₃ (Malonate ethyl group) |

Infrared (IR) Spectral Data

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C=O stretching of the ester groups.[1] Additional bands for C-H and C-O stretching are also prominent. While a detailed peak list is not available, the key absorption bands are expected in the following regions. The acquisition of an FTIR spectrum has been documented using a capillary cell with the neat liquid.[2]

| Wavenumber (cm⁻¹) | Vibration Type |

| ~ 2960 - 2850 | C-H stretching (alkane) |

| ~ 1750 - 1730 | C=O stretching (ester) |

| ~ 1465 | C-H bending (alkane) |

| ~ 1375 | C-H bending (alkane) |

| ~ 1250 - 1000 | C-O stretching (ester) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm).

-

-

¹H NMR Spectroscopy :

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

-

¹³C NMR Spectroscopy :

-

Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (or more, depending on sample concentration)

-

-

Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) :

-

Place a small drop of this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Alternatively, for transmission IR, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin capillary film.

-

-

Data Acquisition :

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of the clean ATR crystal or empty salt plates prior to the sample measurement and subtract it from the sample spectrum.

-

Visualizations

The following diagrams illustrate the chemical structure of this compound and a conceptual workflow for its spectroscopic analysis.

Caption: Chemical structure of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of Diethyl Ethyl(1-methylbutyl)malonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diethyl ethyl(1-methylbutyl)malonate in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where this compound is utilized.

Introduction

This compound (CAS No. 76-72-2) is a disubstituted derivative of diethyl malonate. Its molecular structure, featuring both ethyl and 1-methylbutyl substitutions on the alpha-carbon of the malonic ester, imparts specific physicochemical properties that influence its behavior in various solvent systems. An understanding of its solubility is critical for its application in organic synthesis, particularly in the preparation of barbiturates and other pharmaceutical intermediates.

Solubility Profile

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on chemical principles and available qualitative data, a general solubility profile can be established. The presence of two ester functional groups provides some polar character, while the alkyl chains (ethyl and 1-methylbutyl) contribute to its nonpolar nature. This dual character results in good solubility in a range of common organic solvents.

Quantitative Solubility Data

While specific quantitative data (e.g., g/100 mL) is sparse, the following table summarizes the available qualitative and semi-quantitative solubility information for this compound and related compounds.

| Solvent | Formula | Polarity Index | Dielectric Constant (20°C) | Solubility of this compound |

| Acetone | C₃H₆O | 5.1 | 20.7 | Very Soluble |

| Benzene | C₆H₆ | 2.7 | 2.3 | Very Soluble |

| Chloroform | CHCl₃ | 4.1 | 4.8 | Soluble, Slightly Soluble[1][2] |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | 4.3 | Miscible |

| Ethanol | C₂H₅OH | 5.2 | 24.5 | Miscible |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 6.0 | Slightly Soluble[1][2] |

| Fixed Oils | N/A | Low | N/A | Soluble |

| Glycerin | C₃H₈O₃ | High | 42.5 | Insoluble |

| Mineral Oil | N/A | Very Low | N/A | Insoluble |

| Propylene Glycol | C₃H₈O₂ | High | 32.0 | Soluble |

For related compounds like diethyl ethylmalonate, good solubility is reported in methanol, ethanol, ether, acetone, and chloroform.[3]

Experimental Protocols

Determination of Solubility (Gravimetric Method)

A standard method for determining the solubility of a liquid compound like this compound in an organic solvent is the gravimetric method. This protocol provides a general framework for such a determination.

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and syringes

-

Evaporating dish or pre-weighed beaker

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the constant temperature to allow any undissolved solute to settle.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter to remove any undissolved micro-droplets.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or beaker.

-

Drying: Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the solute to decompose or evaporate.

-

Weighing: Once all the solvent has been removed, weigh the evaporating dish containing the solute residue.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/100 mL).

Synthesis of this compound

The most common method for the synthesis of this compound is the malonic ester synthesis. This involves the sequential alkylation of diethyl malonate.[1]

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Ethyl iodide (or ethyl bromide)

-

2-Bromopentane (or 2-iodopentane)

-

Absolute ethanol

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Apparatus for reflux and distillation

Procedure:

Step 1: Ethylation of Diethyl Malonate

-

Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Cool the solution and add diethyl malonate dropwise with stirring to form the sodium salt of diethyl malonate.

-

Add ethyl iodide dropwise to the enolate solution. The reaction is often exothermic and may require cooling.

-

After the addition is complete, reflux the mixture to drive the reaction to completion.

-

After cooling, neutralize the mixture and remove the ethanol by distillation.

-

Add water to dissolve the sodium iodide, and extract the diethyl ethylmalonate with diethyl ether.

-

Wash the organic layer with water, dry it over anhydrous sodium sulfate, and purify by vacuum distillation.

Step 2: Alkylation with 1-Methylbutyl Group

-

Prepare a fresh solution of sodium ethoxide in absolute ethanol.

-

Add the diethyl ethylmalonate synthesized in Step 1 dropwise to form the corresponding enolate.

-

Add 2-bromopentane dropwise to the enolate solution.

-

Reflux the mixture to complete the reaction.

-

Follow the same work-up and purification procedure as in Step 1 to isolate the final product, this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the malonic ester synthesis.

Caption: Malonic ester synthesis workflow for this compound.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents and provided detailed experimental protocols for its solubility determination and synthesis. While quantitative solubility data remains an area for further investigation, the qualitative information and the provided methodologies offer a solid foundation for researchers and professionals working with this versatile compound. The provided workflow for its synthesis offers a clear visual guide for its preparation in a laboratory setting.

References

Molecular weight and formula of Diethyl ethyl(1-methylbutyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the chemical and physical properties of Diethyl ethyl(1-methylbutyl)malonate, a versatile reagent in organic synthesis. The information is presented to support research and development activities where this compound is utilized.

Core Chemical Data

The fundamental properties of this compound are summarized below. These values are critical for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₆O₄ | [1][2][3][4][5] |

| Molecular Weight | 258.35 g/mol | [1][3] |

| CAS Number | 76-72-2 | [2][3][4][6] |

| IUPAC Name | diethyl 2-ethyl-2-pentan-2-ylpropanedioate | [1][2][3] |

| Canonical SMILES | CCCC(C)C(CC)(C(=O)OCC)C(=O)OCC | [1][3][6] |

| Appearance | Colorless liquid | [2] |

| Solubility | Soluble in organic solvents; insoluble in water. | [2] |

Structural Representation

The molecular structure of this compound is crucial for understanding its reactivity, particularly in the context of malonic ester synthesis where it serves as a key building block.

Caption: 2D chemical structure of this compound.

Applications in Synthesis

This compound is a valuable intermediate in organic synthesis. Its primary application lies in the malonic ester synthesis , a method for preparing carboxylic acids. The key structural features that enable its utility are:

-

Two Ester Groups: These can be hydrolyzed to carboxylic acids, which can then be decarboxylated.

-

An α-Carbon with an Ethyl and a 1-Methylbutyl Group: This specific substitution pattern allows for the synthesis of more complex molecular architectures.

The general workflow for its use in malonic ester synthesis is outlined below.

Caption: General workflow for malonic ester synthesis.

Experimental Protocols

While specific experimental protocols are highly dependent on the target molecule, a general procedure for the utilization of this compound in a malonic ester synthesis involves two main steps:

-

Saponification (Ester Hydrolysis):

-

Objective: To convert the two ester groups into carboxylate salts.

-

General Protocol: this compound is refluxed with an aqueous solution of a strong base, such as sodium hydroxide. The reaction is monitored until the ester is fully consumed. After cooling, the reaction mixture is acidified (e.g., with HCl) to protonate the carboxylate salts, yielding the dicarboxylic acid.

-

-

Decarboxylation:

-

Objective: To remove one of the carboxylic acid groups as carbon dioxide.

-

General Protocol: The isolated dicarboxylic acid is heated. The temperature required for decarboxylation can vary but is typically above 100°C. The reaction proceeds until the evolution of CO₂ ceases, resulting in the final substituted carboxylic acid product.

-

Researchers should consult the chemical literature for specific reaction conditions tailored to their desired synthetic outcomes.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

References

- 1. This compound | C14H26O4 | CID 95450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy Online CAS Number 76-72-2 - TRC - this compound | LGC Standards [lgcstandards.com]

- 4. CAS # 76-72-2, this compound - chemBlink [ww.chemblink.com]

- 5. chembk.com [chembk.com]

- 6. Buy this compound | 76-72-2 [smolecule.com]

An In-depth Technical Guide to Diethyl ethyl(1-methylbutyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl ethyl(1-methylbutyl)malonate, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. The document details its chemical and physical properties, provides synonyms and identifiers, and outlines detailed experimental protocols for its synthesis and its subsequent conversion to the barbiturate drug, pentobarbital. Furthermore, this guide illustrates the mechanism of action of barbiturates through a signaling pathway diagram, offering valuable insights for researchers and professionals in drug development.

Chemical Identity and Properties

This compound is a disubstituted malonic ester. Its molecular structure features a central carbon atom bonded to two ethyl ester groups, an ethyl group, and a 1-methylbutyl (sec-amyl) group, making it a versatile building block for the synthesis of more complex molecules.[1]

Synonyms and Identifiers

-

IUPAC Name: diethyl 2-ethyl-2-pentan-2-ylpropanedioate[1][2]

-

Synonyms: ETHYL(1-METHYLBUTYL)-MALONIC ACID DIETHYL ESTER, ETHYL 2-ETHYL-2-(1-METHYLBUTYL)MALONATE, 2-Ethyl-2-(1-methylbutyl)-malonic acid diethyl ester, Propanedioic acid, 2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester[1][2][3][4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 267.6 °C at 760 mmHg | [1][7] |

| Density | 0.967 g/cm³ | [1][7] |

| Refractive Index | 1.44 | [1][7] |

| Flash Point | 114.2 °C | [1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [1][7] |

Synthesis of this compound

The primary method for synthesizing this compound is the malonic ester synthesis, which involves the sequential alkylation of diethyl malonate.[1]

Experimental Protocol: Malonic Ester Synthesis

This protocol describes the sequential dialkylation of diethyl malonate to form this compound.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Ethyl iodide (or other suitable ethylating agent)

-

2-Bromopentane (or other suitable 1-methylbutylating agent)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

First Alkylation (Ethylation):

-

In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol.

-

To this solution, add diethyl malonate dropwise.

-

Slowly add ethyl iodide to the reaction mixture.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the mixture, remove the ethanol under reduced pressure, and add water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain diethyl ethylmalonate.

-

-

Second Alkylation (1-Methylbutylation):

-

Prepare a fresh solution of sodium ethoxide in anhydrous ethanol.

-

Add the diethyl ethylmalonate obtained from the first step.

-

Slowly add 2-bromopentane to the reaction mixture.

-

Reflux the mixture until the reaction is complete.

-

Follow the same work-up procedure as in the first alkylation step.

-

-

Purification:

-

The crude this compound is purified by vacuum distillation.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Application in Drug Development: Synthesis of Pentobarbital

A primary application of this compound is as a key intermediate in the synthesis of pentobarbital, a short-acting barbiturate used as a sedative and hypnotic.[1][7]

Experimental Protocol: Synthesis of Pentobarbital

This protocol outlines the condensation reaction of this compound with urea to form pentobarbital.[1][7]

Materials:

-

This compound

-

Urea

-

Sodium ethoxide

-

Anhydrous ethanol

-

Hydrochloric acid

Procedure:

-

Condensation:

-

In a round-bottom flask, prepare a solution of sodium ethoxide in anhydrous ethanol.

-

Add this compound and dry urea to the solution.

-

Heat the mixture under reflux for several hours to form the barbiturate ring.

-

-

Work-up and Isolation:

-

After the reaction, distill off the ethanol.

-

Dissolve the residue in water.

-

Acidify the solution with hydrochloric acid to precipitate the crude pentobarbital.

-

-

Purification:

-

The crude pentobarbital can be purified by recrystallization.

-

Pentobarbital Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Pentobarbital.

Signaling Pathway in Drug Action

Barbiturates, such as pentobarbital, exert their effects by modulating the activity of the γ-aminobutyric acid type A (GABAₐ) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[8][9]

GABAergic Synapse Signaling Pathway

The following diagram illustrates the mechanism of action of barbiturates at the GABAergic synapse.

Caption: Barbiturate action at the GABA-A receptor.

Barbiturates bind to an allosteric site on the GABAₐ receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening.[8] The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus leading to central nervous system depression.

References

- 1. benchchem.com [benchchem.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. news-medical.net [news-medical.net]

- 9. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]

The Role of Diethyl Ethyl(1-methylbutyl)malonate in Modern Organic Synthesis: A Technical Guide

Introduction

Diethyl ethyl(1-methylbutyl)malonate, a dialkylated derivative of diethyl malonate, is a significant intermediate in organic synthesis.[1] Its strategic substitution pattern makes it a versatile building block for creating complex molecular architectures, particularly in the pharmaceutical and fine chemical industries.[1][2] This technical guide provides an in-depth analysis of its synthesis, key reactions, and applications, with a focus on experimental protocols and data presentation for researchers, scientists, and professionals in drug development.

Compound Identification and Properties

-

CAS Number: 76-72-2[3]

-

Molecular Formula: C₁₄H₂₆O₄[3]

-

IUPAC Name: diethyl 2-ethyl-2-pentan-2-ylpropanedioate[4][5]

The physical and chemical properties of this compound are crucial for its handling, reaction setup, and purification. A summary of these properties is provided in the table below.

| Property | Value |

| Molecular Weight | 258.35 g/mol [6] |

| Boiling Point | 120-122 °C at 8 Torr[6] |

| Density | 0.986 g/cm³[6] |

| Flash Point | 93 °C (200 °F) (open cup)[1] |

| Polar Surface Area | 52.6 Ų[4] |

| Solubility | In water, 20 g/L at 20 °C; Miscible with ethanol, ether; Very soluble in acetone, benzene.[2] |

Synthesis of this compound

The primary route for synthesizing this compound is the sequential alkylation of diethyl malonate, a classic application of the malonic ester synthesis.[7] This method involves the formation of a resonance-stabilized enolate from a malonic ester, which then acts as a nucleophile to attack an alkyl halide.[2][8] The process is typically carried out in two distinct alkylation steps to introduce the ethyl and the 1-methylbutyl groups.[7]

Figure 1: General workflow for the sequential alkylation synthesis of this compound.

Experimental Protocol: Sequential Alkylation of Diethyl Malonate[7][9]

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Ethyl bromide

-

2-Bromopentane

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel under an inert atmosphere (e.g., nitrogen), carefully add sodium metal (1.0 eq.) to absolute ethanol. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.[9]

-

First Alkylation (Ethylation): Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (1.0 eq.) dropwise via the addition funnel. After the addition is complete, add ethyl bromide (1.0 eq.) dropwise. The reaction may be exothermic and require cooling to maintain a controlled temperature.[7] After the addition, heat the mixture to reflux for 2-3 hours to ensure complete reaction.

-

Work-up and Isolation of Diethyl Ethylmalonate: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution to yield crude diethyl ethylmalonate.

-

Second Alkylation (1-Methylbutylation): Prepare a fresh solution of sodium ethoxide as described in step 1. To this solution, add the crude diethyl ethylmalonate from the previous step dropwise. Stir for 30 minutes to ensure complete enolate formation.[9]

-

Addition of Alkyl Halide: Add 2-bromopentane (1.0 eq.) dropwise to the enolate solution. Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC.

-

Final Work-up and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water and extract with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. Purify the crude product by fractional distillation under vacuum to obtain pure this compound.[9]

Core Applications in Organic Synthesis

This compound is a key precursor in the synthesis of various organic molecules, including pharmaceuticals and fine chemicals.[2] Its most notable application is in the production of barbiturates.

Synthesis of Pentobarbital

A primary application of this compound is as a direct precursor to pentobarbital, a short-acting barbiturate.[7] The synthesis involves a condensation reaction of the malonic ester with urea in the presence of a strong base like sodium ethoxide to form the barbiturate heterocyclic ring.[7]

Figure 2: Synthesis of Pentobarbital via condensation reaction.

Experimental Protocol: Synthesis of Pentobarbital[7]

Materials:

-

This compound

-

Dry urea

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid (for acidification)

Procedure:

-

Reaction Setup: In a reaction vessel suitable for reflux, prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (2.2 eq.).

-

Condensation: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq.) and dry urea (1.2 eq.).

-

Reaction: Heat the mixture under reflux for 8-12 hours. During this period, the condensation reaction occurs, leading to the formation of the barbiturate ring.

-

Work-up: After the reflux period, distill off the bulk of the ethanol solvent.

-

Precipitation: Dissolve the remaining residue in water. Slowly acidify the aqueous solution with hydrochloric acid while cooling in an ice bath. The crude pentobarbital will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Further Applications and Advanced Strategies

Beyond barbiturates, this compound serves as a building block for other complex molecules.[4] Its functional groups allow for a variety of chemical transformations.[2]

-

Pharmaceuticals and Agrochemicals: It is a valuable intermediate in the synthesis of various drugs and agrochemicals.[4]

-

Flavor and Fragrance Industry: This compound and its derivatives are used in the flavor and fragrance industry due to their characteristic fruity odors.[4]

-

Polymer Production: It can be utilized as a co-monomer in the manufacturing of specialty polymers.[2][10]

-

Asymmetric Synthesis: Enantioselective alkylation of malonates can be achieved using chiral phase-transfer catalysts. For instance, benzylation using (S,S)-3,4,5-Trifluorophenyl-NAS bromide as a catalyst can yield α,α-dialkylated products with high enantioselectivity (up to 91% ee) and in excellent yields (99%).[2] This highlights its potential in synthesizing optically active compounds, which is crucial for modern drug development.[2][10]

Safety and Handling

This compound should be handled with standard laboratory safety precautions in a well-ventilated fume hood. It may cause skin and serious eye irritation.[7] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors.[7]

References

- 1. This compound | RUO [benchchem.com]

- 2. Buy this compound | 76-72-2 [smolecule.com]

- 3. This compound | C14H26O4 | CID 95450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Buy Online CAS Number 76-72-2 - TRC - this compound | LGC Standards [lgcstandards.com]

- 6. This compound CAS#: 76-72-2 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to Malonic Ester Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

The malonic ester synthesis is a versatile and widely utilized carbon-carbon bond-forming reaction in organic chemistry. Its reliability and predictability make it an indispensable tool for the synthesis of a diverse array of substituted carboxylic acids, which are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] This technical guide provides a comprehensive overview of the core principles, mechanistic pathways, experimental protocols, and applications of the malonic ester synthesis, with a particular focus on its relevance to drug discovery and development.

Core Principles and Reaction Mechanism

The malonic ester synthesis facilitates the conversion of an alkyl halide into a carboxylic acid with two additional carbon atoms.[3] The process leverages the enhanced acidity of the α-hydrogens of a malonic ester, most commonly diethyl malonate, which act as the synthetic equivalent of a ⁻CH₂COOH synthon.[3][4] The reaction proceeds through a sequence of four key steps: enolate formation, alkylation, hydrolysis, and decarboxylation.[5][6]

-

Enolate Formation: The synthesis is initiated by the deprotonation of the α-carbon of the malonic ester using a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. The pKa of diethyl malonate is approximately 13, making this deprotonation efficient with an alkoxide base.[3] To prevent transesterification, the alkoxide base should correspond to the alcohol portion of the ester (e.g., sodium ethoxide with diethyl malonate).[4]

-

Alkylation: The resulting enolate is a potent nucleophile that readily undergoes an SN2 reaction with an alkyl halide, forming a new carbon-carbon bond. This step is most efficient with primary alkyl halides. Secondary alkyl halides may be used, but elimination reactions can become a competing side reaction. Tertiary alkyl halides are generally unsuitable due to steric hindrance.[3]

-

Hydrolysis: The alkylated malonic ester is then subjected to hydrolysis, typically under acidic or basic conditions, to convert the ester groups into carboxylic acids, forming a substituted malonic acid.[7]

-